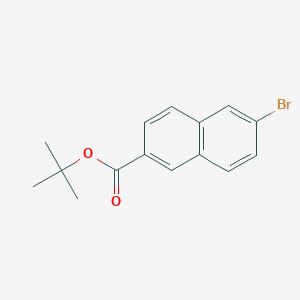

Tert-butyl 6-bromo-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-bromonaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO2/c1-15(2,3)18-14(17)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBBGBGSOLQLSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Naphthoate Esters in Organic Synthesis

Halogenated naphthoate esters are a class of compounds that serve as critical building blocks in synthetic organic chemistry. The naphthalene (B1677914) scaffold itself is a privileged structure found in numerous pharmaceuticals, dyes, and materials for organic electronics. The introduction of a halogen atom, such as bromine, onto this aromatic system provides a highly versatile chemical handle for further molecular elaboration.

The primary utility of the carbon-bromine bond in these scaffolds is its reactivity in metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.netepa.govdiva-portal.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds at the site of the halogen. This enables chemists to append a wide variety of substituents to the naphthalene core, a crucial strategy in medicinal chemistry for tuning the biological activity of a molecule and in materials science for modifying electronic properties.

For instance, the closely related analogue, methyl 6-bromo-2-naphthoate, is used to synthesize complex biaryl compounds through Suzuki-Miyaura coupling. sigmaaldrich.comsigmaaldrich.com The ester functional group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides or alcohols, providing another avenue for derivatization. The strategic placement of both a halogen and an ester on the naphthoate framework thus offers a powerful platform for creating diverse and complex molecular structures. The precursor acid, 6-bromo-2-naphthoic acid, is a key intermediate in the synthesis of various compounds, including benzimidazole (B57391) derivatives and the drug Adapalene. nbinno.com

Structural Features and Chemical Versatility of the Tert Butyl 6 Bromo 2 Naphthoate Scaffold

The chemical reactivity of tert-butyl 6-bromo-2-naphthoate is dictated by its two principal functional groups: the bromine atom at the C-6 position and the tert-butyl ester at the C-2 position. These groups offer orthogonal reactivity, allowing for selective manipulation of one group in the presence of the other.

The bromine atom serves as a key site for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a widely employed method for forming a new carbon-carbon bond by reacting the bromo-naphthalene with an organoboron compound, such as a boronic acid or ester. youtube.comlibretexts.orgyoutube.com This reaction typically proceeds with high efficiency and tolerance for various functional groups.

The tert-butyl ester is a distinctive feature of this molecule. Unlike simpler alkyl esters, such as methyl or ethyl esters, the tert-butyl ester is exceptionally bulky. This steric hindrance makes it highly resistant to nucleophilic attack, rendering it stable under conditions that would typically cleave other esters, such as standard basic hydrolysis (saponification). arkat-usa.orgorganic-chemistry.org This stability allows the tert-butyl group to serve as a robust protecting group for the carboxylic acid functionality while reactions are performed elsewhere on the molecule, such as at the C-Br bond.

Cleavage of the tert-butyl ester is most commonly achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl cation. libretexts.orglibretexts.org More recent methodologies have also reported the mild alkaline hydrolysis of sterically hindered esters using specific non-aqueous solvent systems, which can overcome the stability of the tert-butyl group without the need for harsh acidic environments. arkat-usa.orgresearchgate.net Furthermore, tert-butyl esters can be converted directly into other useful functional groups; for example, reaction with thionyl chloride (SOCl₂) can transform the ester into an acid chloride. organic-chemistry.org

The table below summarizes the key transformations available to the this compound scaffold.

| Reaction Type | Functional Group | Reagents & Conditions | Product Type |

| Suzuki-Miyaura Coupling | 6-Bromo | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-2-naphthoate |

| Ester Hydrolysis (Acidic) | 2-tert-Butyl Ester | H₃O⁺ (e.g., HCl or H₂SO₄ in water), Heat | 6-Bromo-2-naphthoic acid |

| Ester Hydrolysis (Basic) | 2-tert-Butyl Ester | Strong base (e.g., NaOH or KOH) in specific non-aqueous solvents (e.g., Dioxane/MeOH) | 6-Bromo-2-naphthoate salt |

| Conversion to Acid Chloride | 2-tert-Butyl Ester | Thionyl Chloride (SOCl₂) | 6-Bromo-2-naphthoyl chloride |

Historical Development and Evolution of Naphthoate Chemistry Research

Strategic Preparation of Key Naphthalene Intermediates

The foundation for the synthesis of this compound lies in the efficient and regioselective construction of brominated naphthalene carboxylic acids and their esters. These intermediates provide the necessary structural framework for the final product.

Synthesis of 6-Bromo-2-naphthoic Acid

6-Bromo-2-naphthoic acid is a pivotal precursor, and its synthesis can be approached through several well-established chemical transformations. Two prominent methods involve the Sandmeyer reaction starting from an amino-substituted naphthoic acid and the direct bromination of a naphthoic acid derivative.

One effective route involves a sequence starting from 6-hydroxy-2-naphthoic acid. This method utilizes a Bucherer reaction to convert the hydroxyl group to an amino group, yielding 6-amino-2-naphthoic acid. The subsequent step is a Sandmeyer-type reaction, where the amino group undergoes diazotization followed by treatment with a copper(I) bromide source to introduce the bromine atom at the 6-position with high yield and purity. bldpharm.com This multi-step process is advantageous for its control over the regiochemistry of the final product. bldpharm.com

Another common approach is the direct bromination of 2-naphthoic acid. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging due to the directing effects of the carboxylic acid group and the potential for multiple bromination products. chemicalbook.comgoogle.com Oxidation of 6-bromo-2-naphthaldehyde (B112090) also presents a viable pathway to the desired carboxylic acid. Furthermore, 6-bromo-2-naphthoic acid can be synthesized from 6-bromo-2-naphthol. chemicalbook.com

| Starting Material | Key Reagents | Product | Notable Aspects |

| 6-Hydroxy-2-naphthoic acid | 1. NH₃, NaHSO₃ (Bucherer reaction) 2. NaNO₂, HBr, CuBr (Sandmeyer reaction) | 6-Bromo-2-naphthoic acid | High yield and purity with excellent regiochemical control. bldpharm.com |

| 2-Naphthoic acid | Brominating agent (e.g., Br₂) | 6-Bromo-2-naphthoic acid | Potential for isomeric byproducts; regioselectivity can be a challenge. |

| 6-Bromo-2-naphthaldehyde | Oxidizing agent | 6-Bromo-2-naphthoic acid | A straightforward oxidation step. |

| 6-Bromo-2-naphthol | Oxidizing agent/multi-step conversion | 6-Bromo-2-naphthoic acid | An alternative route from a readily available bromonaphthol. chemicalbook.com |

Synthesis of Methyl 6-bromo-2-naphthoate (as a Common Analog and Precursor)

Methyl 6-bromo-2-naphthoate serves as a crucial analog and a direct precursor for the transesterification to this compound. sigmaaldrich.comnih.gov The most common method for its preparation is the Fischer esterification of 6-bromo-2-naphthoic acid.

This reaction is typically carried out by refluxing the carboxylic acid in anhydrous methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. sigmaaldrich.comgoogle.com The process is efficient, with yields often being very high. sigmaaldrich.com Another patented method describes the oxidation of 2-bromo-6-methylnaphthalene (B123290) in the presence of a heavy metal catalyst, followed by methyl esterification. google.com

| Starting Material | Key Reagents | Product | Reaction Conditions | Yield |

| 6-Bromo-2-naphthoic acid | Anhydrous methanol, concentrated sulfuric acid | Methyl 6-bromo-2-naphthoate | Reflux overnight | Quantitative (100%) sigmaaldrich.com |

| 6-Bromo-2-naphthoic acid | Methanol, acid catalyst | Methyl 6-bromo-2-naphthoate | 60-130°C | 90.1 mol% google.com |

| 2-Naphthoic acid | Methanol, catalyst, argon gas | Methyl 6-bromo-2-naphthoate | 150°C, 6 atm | High yield and purity reported echemi.com |

This methyl ester is a stable, crystalline solid, making it easy to handle and purify. sigmaaldrich.com It is a versatile intermediate used in the synthesis of various complex molecules, including pharmaceuticals. sigmaaldrich.com

Regioselective Bromination Techniques for Naphthalene Systems

The regioselective bromination of naphthalene is of paramount importance for the synthesis of specifically substituted derivatives. Direct bromination of naphthalene can lead to a mixture of isomers, with the kinetically favored product often being the 1-bromo derivative. Achieving substitution at the 2- and 6-positions requires strategic control.

The use of solid catalysts, such as zeolites and clays, has emerged as a powerful tool for directing the regioselectivity of bromination. chemicalbook.comgoogle.com These catalysts can exert shape-selective control, favoring the formation of the thermodynamically more stable isomers or specific isomers based on the catalyst's pore structure. For instance, the dibromination of naphthalene over certain solid catalysts can be tuned to selectively yield 1,4-dibromonaphthalene (B41722) or a mixture rich in 1,5-dibromonaphthalene. google.com While direct regioselective synthesis of 2,6-dibromonaphthalene (B1584627) can be challenging, multi-step procedures involving functional group manipulation and directed bromination are often employed. chemicalbook.com

Esterification Pathways for this compound

With the key precursor, 6-bromo-2-naphthoic acid, in hand, the final step is the introduction of the tert-butyl ester group. This can be accomplished through direct esterification or by a transesterification process.

Direct Esterification Methods Utilizing 6-Bromo-2-naphthoic Acid

The direct esterification of a carboxylic acid with a bulky alcohol like tert-butanol (B103910) is often challenging under standard Fischer esterification conditions due to steric hindrance. More robust methods are typically required to achieve the formation of the tert-butyl ester.

One common approach involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin. This method proceeds via the formation of a stable tert-butyl cation, which is then attacked by the carboxylate. Another effective method is the use of coupling agents that activate the carboxylic acid, facilitating its reaction with tert-butanol. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed for this purpose.

Transesterification Processes Involving Alkyl 6-bromo-2-naphthoates

Transesterification offers an alternative route to this compound, starting from a more readily prepared ester, such as methyl 6-bromo-2-naphthoate. This process involves the exchange of the alkyl group of the ester with another alcohol, in this case, tert-butanol.

The reaction is typically catalyzed by an acid or a base. For the synthesis of a tert-butyl ester, which is sensitive to acidic conditions that can cause cleavage of the tert-butyl group, base-catalyzed transesterification is often preferred. A common base used for this purpose is sodium tert-butoxide in tert-butanol. The reaction is driven to completion by using a large excess of tert-butanol. Alternatively, specialized catalysts, such as titanium or tin compounds, can be employed to facilitate the transesterification under milder conditions.

As with direct esterification, specific documented procedures for the transesterification of methyl 6-bromo-2-naphthoate to its tert-butyl counterpart are not prevalent in the searched literature. However, the principles of transesterification are fundamental and suggest a practical synthetic strategy.

Protecting Group Strategies for Carboxylic Acid Functionalities

In the multi-step synthesis of complex organic molecules, a protecting group is often introduced to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent chemical transformations. slideshare.netorgsyn.org For the synthesis of this compound, the carboxylic acid functionality of a precursor like 6-bromo-2-naphthoic acid must be selectively protected. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. researchgate.net

The most common strategy for protecting carboxylic acids is their conversion into esters, such as methyl, ethyl, benzyl (B1604629), or tert-butyl esters. researchgate.netoup.com The tert-butyl ester is a particularly robust and widely utilized protecting group for carboxylic acids due to its excellent stability against a variety of nucleophiles and reducing agents. thieme-connect.com Its removal, or deprotection, is conveniently achieved under acidic conditions. thieme-connect.comwikipedia.org

The introduction of the tert-butyl group, a process known as tert-butylation, can be accomplished through several methods. Common approaches include the reaction of the carboxylic acid with isobutene in the presence of a strong acid catalyst like sulfuric acid, or with di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com More recent advancements have reported the use of tert-butyl acetate (B1210297) with catalytic amounts of bis(trifluoromethanesulfonyl)imide for a rapid and high-yield tert-butylation of various carboxylic acids. thieme-connect.comorganic-chemistry.org

Deprotection of the tert-butyl ester is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride. wikipedia.orgacs.org However, these harsh conditions can be incompatible with sensitive functional groups elsewhere in the molecule. This has spurred research into milder deprotection methods. For instance, enzymatic methods using specific lipases and esterases have been explored for the selective cleavage of tert-butyl esters while leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov Another innovative approach involves the use of a triarylamminium radical cation, which facilitates the deprotection of tert-butyl esters under neutral conditions at room temperature. acs.org

The strategic use of different protecting groups that can be removed under distinct conditions is known as an orthogonal strategy. wikipedia.org For example, in a molecule with multiple functional groups, a tert-butyl ester (acid-labile) could be used alongside a benzyl ether (removed by hydrogenolysis) and an Fmoc group (base-labile), allowing for the sequential deprotection and reaction of specific sites within the molecule. wikipedia.org

| Protecting Group | Structure | Common Protection Conditions | Common Deprotection Conditions | Stability/Characteristics |

|---|---|---|---|---|

| Methyl Ester | -COOCH₃ | CH₃OH, H⁺ catalyst | Acid or base hydrolysis (e.g., LiOH, NaOH) | Base-labile, relatively stable to acid. |

| Benzyl Ester (Bn) | -COOCH₂Ph | Benzyl alcohol, H⁺ catalyst | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to mild acid/base; cleaved by catalytic hydrogenation. libretexts.org |

| tert-Butyl Ester (tBu) | -COOC(CH₃)₃ | Isobutylene, H⁺; Boc₂O, DMAP; t-BuOH, DCC | Strong acid (TFA, HCl) | Stable to base and nucleophiles; acid-labile. thieme-connect.comwikipedia.org |

| Silyl (B83357) Ester (e.g., TBDMS) | -COOSi(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, imidazole | Fluoride (B91410) ion (e.g., TBAF), acid, or base | Cleaved by fluoride ions; stability varies with silyl group bulk. libretexts.org |

| Oxazoline | Cyclic structure | Reaction with 2-amino-2-methyl-1-propanol | Strong hot acid (e.g., ethanolic HCl) | Stable to bases and organometallic reagents. oup.com |

Innovative and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have increasingly focused on the development of innovative and sustainable methods that offer higher efficiency, selectivity, and reduced environmental impact compared to traditional techniques. These approaches are highly relevant to the production of specialized chemicals like this compound and its precursors.

Catalytic Reactions for Naphthoate Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. youtube.com For the synthesis of naphthoates and their derivatives, several catalytic strategies have emerged.

One area of innovation is the use of transition metal catalysts. For instance, rhodium(III)-catalyzed reactions have been developed for the hydroamidation of certain carboxylic acids, including derivatives of 2-naphthoic acid, demonstrating the utility of catalysis in modifying the naphthalene core. acs.org Palladium-catalyzed cross-coupling reactions are also instrumental, for example, in the synthesis of aryl tert-butyl ethers from aryl bromides, a transformation analogous to the final esterification step in producing the target compound. organic-chemistry.org

Furthermore, photoacid catalysis represents a novel approach where light is used to control reactivity. nsf.gov Research has shown that 6-bromo-2-naphthol can function as a photoacid catalyst, facilitating reactions like the acetalization of carbonyls upon irradiation with visible light. nsf.gov This demonstrates the potential for using light-driven catalytic cycles in the synthesis of bromonaphthyl compounds, offering a mild and externally controllable method.

Another significant area is the catalytic asymmetric dearomatization of naphthols, which can produce chiral building blocks. For example, N,N'-dioxide–scandium(III) complexes have been used to catalyze the enantioselective hydroxylative dearomatization of 2-naphthols, yielding functionalized products in high yields and enantioselectivities. rsc.org Such catalytic methods provide access to complex and stereochemically defined naphthalene-derived structures.

| Catalytic System | Reaction Type | Relevance to Naphthoate Synthesis | Reference Example |

|---|---|---|---|

| Rh(III) Complex | Hydroamidation | Functionalization of naphthoic acid derivatives. | Rh(III)-catalyzed ipso- and remote hydroamidation of alkenyl carboxylic acids. acs.org |

| Pd Complex with Phosphine Ligands | Cross-coupling / Etherification | Analogous C-O bond formation for ester synthesis. | Palladium-catalyzed synthesis of aryl tert-butyl ethers from aryl bromides. organic-chemistry.org |

| 6-Bromo-2-naphthol / Visible Light | Photoacid Catalysis | Use of bromonaphthyl compounds as catalysts themselves. | Visible light photoactivation of 6-bromo-2-naphthol for acetalization reactions. nsf.gov |

| N,N'-dioxide–Sc(III) Complex | Asymmetric Dearomatization | Synthesis of chiral precursors from naphthols. | Enantioselective hydroxylative dearomatization of 2-naphthols. rsc.org |

| RuCl₂(PPh₃)₃ | Reductive Amination | Synthesis of amine-functionalized precursors. | Catalytic reductive amination of carbonyls using a simple ruthenium pre-catalyst. springernature.com |

Green Chemistry Principles Applied to Bromonaphthoate Production

Green chemistry, or sustainable chemistry, is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. oboloo.comresearchgate.net The application of its twelve principles can significantly improve the sustainability of synthesizing compounds like this compound.

Prevention of Waste : The most effective green strategy is to prevent waste generation rather than treating it afterward. oboloo.com In the context of bromonaphthoate synthesis, this involves optimizing reaction conditions to maximize yield and minimize byproducts. For example, a known industrial method for producing 6-bromo-2-naphthoic acid involves a multi-step sequence starting from 6-hydroxy-2-naphthoic acid, which is designed for high yield and purity, thereby reducing waste. google.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently advantageous in this regard as they are used in small amounts and are recycled within the process. youtube.com For instance, developing a direct catalytic esterification of 6-bromo-2-naphthoic acid would have a higher atom economy than a multi-step process involving activation reagents.

Use of Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and toxic solvents. Green chemistry promotes the use of safer alternatives. An eco-compatible method for the formation of tert-butyl ethers has been reported using a recoverable Erbium triflate catalyst under solvent-free conditions, which could be adapted for esterification. organic-chemistry.org When solvents are necessary, greener options like water or supercritical fluids are encouraged. researchgate.netsciencemuseum.org.uk The synthesis of 6-bromo-2-naphthol, a key precursor, can be conducted in a water-glycol mixture, which is an improvement over more hazardous organic solvents. google.com

Design for Energy Efficiency : Reactions should be conducted at ambient temperature and pressure whenever possible. The development of photoacid catalysis using 6-bromo-2-naphthol, which operates with visible light at room temperature, is an excellent example of designing for energy efficiency. nsf.gov

Use of Renewable Feedstocks : This principle encourages the use of raw materials derived from renewable sources rather than depleting fossil fuels. sciencemuseum.org.uk While the naphthalene core is traditionally derived from coal tar or petroleum, research into producing aromatic compounds from biomass could provide a renewable route in the future.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Reactivity at the C6 Position of the Naphthalene Core

The bromine atom at the C6 position is a key handle for introducing molecular diversity through a range of chemical transformations.

The C-Br bond at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the general mechanism and conditions for Suzuki-Miyaura reactions of aryl bromides are well-established. The reaction of 2-bromoaniline (B46623) with various boronic esters, for instance, has been shown to proceed with good to excellent yields, highlighting the robustness of this methodology for similar substrates. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and effectiveness in coupling sp2-hybridized carbons. organic-chemistry.org Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, allowing for a wide range of substituents to be introduced. wikipedia.org Although specific examples with this compound are scarce, the general applicability of the Negishi coupling to aryl bromides suggests its potential for the functionalization of this substrate.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction is a powerful tool for the vinylation of aryl halides. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.

Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction proceeds under mild conditions and has a broad substrate scope. wikipedia.org The general mechanism involves two interconnected catalytic cycles for palladium and copper.

A summary of representative conditions for these cross-coupling reactions with similar aryl bromides is presented below:

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | 95 | nih.gov |

| Negishi | Pd(dba)₂ | SPhos | - | THF | Room Temp. | 92 | wikipedia.org |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80 °C | 85 | nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF/H₂O | Room Temp. | 90 | wikipedia.org |

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides. Note: These are general conditions and may require optimization for this compound.

While less common than electrophilic aromatic substitution on electron-rich aromatic systems, nucleophilic aromatic substitution (SNA) can occur on aryl halides bearing electron-withdrawing groups. The ester group at the C2 position of this compound can facilitate such reactions, albeit likely requiring forcing conditions due to the moderate electron-withdrawing nature of the ester. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the presence and position of electron-withdrawing substituents on the aromatic ring.

The bromine atom at the C6 position can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation is useful when the bromo-substituent is used as a directing group or for the synthesis of the parent debrominated naphthalene derivative. Reductive debromination can be achieved using various methods, including catalytic hydrogenation over a palladium catalyst or using hydride reagents.

Reactivity of the Tert-butyl Ester Functional Group

The tert-butyl ester group at the C2 position is known for its susceptibility to cleavage under acidic conditions, while being relatively stable to base. This differential reactivity allows for selective deprotection in the presence of other ester functionalities.

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. Protonation of the carbonyl oxygen is followed by the departure of the tert-butyl group as a carbocation, which is then trapped by water. This is in contrast to the hydrolysis of primary and secondary esters, which typically proceed through nucleophilic acyl substitution.

Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of esters under basic conditions, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. For tert-butyl esters, this reaction is generally much slower than for methyl or ethyl esters due to the steric hindrance of the bulky tert-butyl group, which impedes the approach of the nucleophile.

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by either acids or bases. The kinetics and thermodynamics of the transesterification of this compound would be influenced by the nature of the incoming alcohol and the reaction conditions. The bulky tert-butyl group can make the equilibrium less favorable for the formation of less sterically hindered esters.

Thermal Decomposition Pathways of Tertiary Esters

The thermal behavior of tert-butyl esters is a well-documented area of organic chemistry. Unlike their methyl or ethyl counterparts, tert-butyl esters are known to undergo elimination reactions upon heating, a process often referred to as ester pyrolysis. This reactivity is attributed to the formation of a stable tertiary carbocation intermediate.

In the case of this compound, thermal decomposition is expected to proceed through a six-membered cyclic transition state, leading to the formation of 6-bromo-2-naphthoic acid and isobutylene. This reaction is a type of intramolecular elimination (Ei) and is mechanistically distinct from hydrolysis or other bimolecular decomposition pathways. The process is heat-mediated and does not typically require the presence of an acid or base catalyst. youtube.com

Table 1: Predicted Products of Thermal Decomposition of this compound

| Reactant | Major Products |

| This compound | 6-Bromo-2-naphthoic acid, Isobutylene |

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system is more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to its lower resonance stabilization energy. The position of substitution on the naphthalene ring is highly dependent on the nature of the substituents already present. In this compound, we have two substituents to consider: the bromo group at the 6-position and the tert-butoxycarbonyl group at the 2-position.

The tert-butoxycarbonyl group (-COOtBu) is an electron-withdrawing group and therefore deactivating towards electrophilic attack. It directs incoming electrophiles to the meta positions relative to itself. The bromo group is also deactivating but is an ortho, para-director. The interplay of these electronic effects, along with steric hindrance from the bulky tert-butyl group, will determine the regioselectivity of further substitution reactions.

Considering the directing effects of both substituents:

The tert-butoxycarbonyl group at C2 deactivates the ring and would direct incoming electrophiles to C4, C5, and C7.

The bromo group at C6 is a deactivating ortho, para-director, and would favor substitution at C5 and C7 (ortho) and C1 (para).

The convergence of these directing effects suggests that the most likely positions for electrophilic attack on this compound are C5 and C7. The steric bulk of the tert-butoxycarbonyl group at C2 may further disfavor substitution at the adjacent C1 and C3 positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | Tert-butyl 6-bromo-5-nitro-2-naphthoate and/or Tert-butyl 6-bromo-7-nitro-2-naphthoate |

| Br₂/FeBr₃ (Bromination) | Tert-butyl 5,6-dibromo-2-naphthoate and/or Tert-butyl 6,7-dibromo-2-naphthoate |

| SO₃/H₂SO₄ (Sulfonation) | 7-(tert-butoxycarbonyl)-3-bromonaphthalene-2-sulfonic acid and/or 6-(tert-butoxycarbonyl)-2-bromonaphthalene-1-sulfonic acid |

It is important to note that the reaction conditions can significantly influence the product distribution. For example, in the sulfonation of naphthalene, the position of substitution can be temperature-dependent. youtube.com

Radical Reactions and Their Mechanistic Implications

The bromine atom in this compound can participate in radical reactions. One of the most common applications of aryl bromides in radical chemistry is their use in cross-coupling reactions, often mediated by transition metals. While not strictly a radical reaction in all its steps, the oxidative addition of the aryl bromide to a low-valent metal center is a key step that can have radical character.

Furthermore, under appropriate conditions, the C-Br bond can undergo homolytic cleavage to generate a naphthyl radical. This can be initiated by radical initiators such as AIBN (azobisisobutyronitrile) or by photolysis. The resulting 6-(tert-butoxycarbonyl)-2-naphthyl radical can then participate in a variety of transformations, including:

Hydrogen atom abstraction: Reaction with a hydrogen donor to form tert-butyl 2-naphthoate.

Addition to multiple bonds: Addition to alkenes or alkynes to form new carbon-carbon bonds.

Reaction with radical scavengers: Trapping by stable radicals like TEMPO.

The tert-butyl ester group itself is generally stable under many radical conditions. However, it is conceivable that under harsh conditions, radical-induced cleavage of the ester could occur, although this is less common than the reactions involving the aryl bromide.

Chemo- and Regioselectivity in Multi-functionalized Naphthalene Derivatives

The presence of both a bromo group and a tert-butyl ester group on the naphthalene ring allows for selective transformations, a concept known as chemoselectivity. For instance, the bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), while the tert-butyl ester can be selectively cleaved under acidic conditions or thermally, as discussed earlier.

This differential reactivity allows for a stepwise functionalization of the molecule. For example, a Suzuki coupling could be performed at the C6 position to introduce a new carbon-carbon bond, leaving the ester group intact for subsequent modification. Conversely, the ester could be hydrolyzed to the carboxylic acid, which could then be converted to other functional groups, while the bromine atom remains available for other reactions.

The regioselectivity of reactions on the naphthalene ring itself is, as detailed in section 3.3, governed by the electronic and steric properties of the existing substituents. The deactivating nature of both the bromo and tert-butoxycarbonyl groups makes the naphthalene ring less susceptible to further electrophilic attack than unsubstituted naphthalene. However, the directing effects of these groups can be exploited to achieve specific substitution patterns.

An example of the utility of a related compound, methyl 6-bromo-2-naphthoate, is in the synthesis of Adapalene, a third-generation retinoid drug. guidechem.com In this synthesis, the methyl 6-bromo-2-naphthoate undergoes a Suzuki coupling reaction. guidechem.com This highlights the importance of the bromo-substituted naphthoate scaffold in accessing complex molecular architectures.

Applications and Derivatization in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecular Architectures

The 6-bromo-2-naphthoate framework is a cornerstone for the construction of intricate molecular structures, serving as a readily modifiable platform for creating diverse and complex chemical entities.

Synthesis of Novel Naphthalene-Based Scaffolds

The inherent reactivity of the bromine atom and the ester functional group makes Methyl 6-bromo-2-naphthoate an outstanding precursor in organic synthesis for building elaborate molecular architectures. guidechem.com The bromine atom, being a reactive site, is susceptible to substitution reactions, which allows for the introduction of a variety of functional groups onto the naphthalene (B1677914) core. guidechem.com This versatility establishes it as a valuable starting material for constructing complex molecules. guidechem.com

Its utility is demonstrated in the synthesis of numerous derivatives, including:

6-vinyl-2-naphthaldehyde guidechem.comsigmaaldrich.comsigmaaldrich.com

Various bi-aryl compounds, such as methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate guidechem.comsigmaaldrich.comsigmaaldrich.com

Adamantyl-substituted naphthalenes like methyl 6-[3-(1-adamantyl)-4-[(tert-butyldimethylsilyl)-oxy]phenyl]-2-naphthoate sigmaaldrich.comsigmaaldrich.com

2-bromo-6-(bromomethyl)naphthalene guidechem.comsigmaaldrich.comsigmaaldrich.com

A significant application of this scaffold is as a key intermediate in the synthesis of the third-generation retinoid, Adapalene. guidechem.comguidechem.com In a reported synthesis, Methyl 6-bromo-2-naphthoate is coupled with a substituted bromobenzyl ether, followed by saponification of the ester to yield the final product. guidechem.com Similarly, it is a crucial starting material for the synthesis of the antiviral drug Dasabuvir. guidechem.com The synthesis involves hydrolysis, Curtius rearrangement, sulfonylation, and substitution reactions to form an intermediate boronic ester, which then participates in a Suzuki coupling reaction. guidechem.com Furthermore, the bromine atom can be exchanged for iodine through an aromatic Finkelstein reaction, with subsequent hydrolysis yielding 6-iodo-2-naphthoic acid, opening up different avenues for derivatization. guidechem.com

Precursors for Polycyclic Aromatic Compounds and Extended π-Systems

The rigid, aromatic structure of the 6-bromo-2-naphthoate core makes it an ideal precursor for larger polycyclic aromatic compounds and materials with extended π-conjugation. These larger systems are of significant interest for their unique electronic and photophysical properties.

The ability of the bromo-naphthalene moiety to participate in carbon-carbon bond-forming reactions is central to this application. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling used in the synthesis of a Dasabuvir intermediate, are standard methods for extending π-systems by linking aromatic units together. guidechem.com

A notable example is the use of related bromonaphthalene compounds in the synthesis of core-substituted naphthalene diimides (NDIs). acs.org These molecules are composed of a central naphthalene core and two imide groups and are known for their versatile electronic properties and applications in functional materials. acs.org The synthesis of these complex structures often relies on the functionalization of brominated naphthalene precursors. acs.org

Role in the Synthesis of Functional Organic Molecules

Beyond serving as a structural scaffold, the 6-bromo-2-naphthoate unit is instrumental in the creation of molecules designed for specific functions, ranging from catalysis to photo-optics.

Development of Naphthalene-Containing Ligands for Catalysis

Carboxylate-containing molecules are intriguing ligands capable of coordinating to metal ions in various modes, leading to complexes with interesting catalytic, magnetic, and photochemical properties. mdpi.com Naphthalene-based carboxylic acids, which can be readily obtained by the hydrolysis of the corresponding esters like Tert-butyl 6-bromo-2-naphthoate, can serve as ligands for metal catalysts.

For example, metal complexes involving naproxen, a well-known naphthalene-containing acetic acid derivative, have been studied for their catalytic activity. mdpi.com Dinuclear copper(II) complexes with naproxen ligands have been shown to possess significant catechol oxidase activity, catalyzing the oxidation of catechols to quinones. mdpi.com This demonstrates that the naphthalene scaffold can be a component of effective catalytic systems. The 6-bromo-2-naphthoate structure provides a platform that can be similarly elaborated into ligands, where the substitution at the 6-position can be used to tune the electronic and steric properties of the resulting metal complex.

Synthesis of Photoactive and Electron-Donating/Accepting Chromophores

The naphthalene core is an excellent chromophore, and its derivatives are widely used in the development of photoactive molecules. The 2,6-substitution pattern allows for the creation of "push-pull" systems, where electron-donating and electron-accepting groups are placed at opposite ends of the conjugated system, often leading to interesting optical properties like solvatochromism. nih.gov

Researchers have synthesized dihalonaphthoylhydrazones from Methyl 6-bromo-2-naphthoate. guidechem.com These compounds were found to possess high thermal stability and exhibited fluorescence, indicating their photoactive nature. guidechem.com Furthermore, 2,6-disubstituted naphthalene derivatives are the basis for a family of widely used polarity-sensitive fluorescent probes, such as Laurdan (6-dodecanoyl-2-dimethylamino naphthalene), which are used to study the properties of cell membranes. researchgate.netresearchgate.net

The scaffold is also crucial for synthesizing naphthalene diimides (NDIs), which are a versatile class of molecules used in electronic conducting functional materials. acs.org Core substitution at the 2- and 6-positions with electron-donating groups like nitrogen, oxygen, or sulfur can dramatically alter the photophysical properties compared to the unsubstituted NDI core. acs.org These core-substituted NDIs can exhibit high fluorescence quantum yields and are being explored as n-type organic semiconductors. acs.org

Contributions to Materials Science Research

The unique structural and electronic properties of the 2,6-disubstituted naphthalene scaffold make it a valuable component in the design of advanced functional materials.

| Derivative Class | Specific Example(s) | Synthetic Utility | Reference(s) |

|---|---|---|---|

| Pharmaceutical Intermediates | Adapalene, Dasabuvir Intermediate | Key building block in the multi-step synthesis of active pharmaceutical ingredients. | guidechem.com |

| Functionalized Naphthalenes | 6-vinyl-2-naphthaldehyde, 2-bromo-6-(bromomethyl)naphthalene | Versatile intermediates for further chemical modification and synthesis. | guidechem.comsigmaaldrich.comsigmaaldrich.com |

| Bi-aryl Compounds | Methyl 6-(3-tert-butyl-4-methoxyphenyl)-2-naphthoate | Used to create larger, more complex aromatic systems via cross-coupling reactions. | guidechem.comsigmaaldrich.comsigmaaldrich.com |

| Photoactive Molecules | Dihalonaphthoylhydrazones | Fluorescent compounds with potential applications in sensing and imaging. | guidechem.com |

The development of novel materials with tailored properties is a major focus of modern chemistry. The 6-bromo-2-naphthoate scaffold has been implicated in the creation of materials for liquid crystals and organic electronics.

For instance, naphthalene diimides (NDIs) functionalized at the 2- and 6-positions of the naphthalene core have been shown to form liquid-crystalline (LC) structures. rsc.org By attaching wedge-shaped dendritic groups at these positions, researchers have successfully created columnar LC structures where the NDI chromophores organize in a specific, ordered fashion, leading to materials with anisotropic and stimuli-responsive properties suitable for photonic applications. rsc.org

In the field of organic electronics, NDIs are highly valued for their electron-accepting properties and are used as n-type semiconductors in devices like organic field-effect transistors (OFETs) and solar cells. acs.org The ability to synthesize core-substituted NDIs, often starting from brominated precursors, allows for the fine-tuning of their electronic properties, such as their LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is critical for device performance. acs.org

| Application Area | Molecule/Material Type | Key Feature/Function | Reference(s) |

|---|---|---|---|

| Catalysis | Naphthalene-based Carboxylate Ligands | Formation of metal complexes with catalytic activity (e.g., catechol oxidase). | mdpi.com |

| Photoactive Molecules | Fluorescent Dyes (e.g., Laurdan family) | Solvatochromic fluorescence used for probing environments like cell membranes. | researchgate.netresearchgate.net |

| Liquid Crystals | Core-substituted Naphthalene Diimides (NDIs) | Self-assembly into ordered columnar liquid-crystalline phases for photonic materials. | rsc.org |

| Organic Electronics | N-type Organic Semiconductors (NDIs) | Tunable electronic and photophysical properties for use in transistors and solar cells. | acs.org |

Development of Monomers for Polymer Synthesis

The structure of this compound makes it an ideal candidate for use as a monomer in the synthesis of advanced polymers. The molecule possesses two key features for polymerization: the rigid naphthalene core, which can be incorporated into a polymer backbone to impart thermal stability and specific electronic properties, and the bromine atom, which serves as a reactive site for cross-coupling reactions.

This compound is particularly noted for its potential application as an organic monomer for the creation of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds nih.govrsc.orgnorthumbria.ac.uk. The synthesis of COFs and other related polymers often relies on reactions such as Suzuki or Sonogashira coupling, where a bromo-substituted monomer is reacted with a co-monomer containing a boronic acid or alkyne group, respectively researchgate.net.

In this context, this compound acts as a linker or building unit. The C-Br bond provides a site for metal-catalyzed cross-coupling, enabling the formation of a larger, repeating polymeric structure. The naphthalene unit forms the rigid backbone of the material, while the tert-butyl ester group can influence the polymer's solubility and spatial arrangement due to its steric bulk. Naphthalene-based polymers are of significant interest for their potential applications in materials science semanticscholar.org.

Investigation of Luminescent and Optoelectronic Properties (e.g., Solvatochromism in related structures)

The naphthalene core of this compound is a well-known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This inherent luminescence is a key feature of many naphthalene derivatives and is the basis for their use in optoelectronic applications nih.govnih.gov. The specific properties of this fluorescence can be finely tuned by the functional groups attached to the naphthalene ring system.

A significant phenomenon observed in related naphthalene structures is solvatochromism, which is the change in a substance's absorption or emission spectrum when the polarity of the surrounding solvent is altered wikipedia.orgtaylorandfrancis.com. This effect is particularly pronounced in molecules that have both electron-donating and electron-accepting groups, which can facilitate an excited-state intramolecular charge transfer (ICT) beilstein-journals.org. When such a molecule absorbs light, the distribution of its electrons changes, creating a different dipole moment in the excited state compared to the ground state. Solvents of different polarities will stabilize the ground and excited states to different extents, thus changing the energy gap between them and causing a shift in the emitted light's color (wavelength) wikipedia.org.

While detailed studies on this compound itself are not extensively published, its structure contains an electron-withdrawing bromine atom and a carbonyl group, which modify the electronic landscape of the naphthalene fluorophore. Research on similar 2-(phenylethynyl)triphenylene derivatives demonstrates that such substitutions can lead to significant solvatochromic shifts in fluorescence, with Stokes shifts (the difference between the absorption and emission maxima) of up to 130 nm in different solvents beilstein-journals.org. This indicates that the electronic properties of this compound are likely sensitive to its environment, a key characteristic for the development of chemical sensors and optoelectronic devices.

| Term | Definition | Relevance to Naphthoate Structures |

|---|---|---|

| Solvatochromism | The phenomenon where the color of a solution changes depending on the polarity of the solvent. wikipedia.org | Naphthalene derivatives often exhibit this property, allowing them to be used as probes for local solvent polarity. taylorandfrancis.com |

| Positive Solvatochromism (Red Shift) | The absorption/emission wavelength increases (shifts to red) as solvent polarity increases. This occurs when the excited state is more polar than the ground state. wikipedia.org | Occurs in "push-pull" systems where an excited-state intramolecular charge transfer (ICT) is stabilized by polar solvents. beilstein-journals.org |

| Negative Solvatochromism (Blue Shift) | The absorption/emission wavelength decreases (shifts to blue) as solvent polarity increases. This occurs when the ground state is more polar than the excited state. wikipedia.org | Can occur if the ground state dipole is stronger and is preferentially stabilized by polar solvents. |

Application as an Intermediate in Pharmaceutical Lead Compound Synthesis (focused on synthetic methodology)

The 6-bromo-2-naphthoate scaffold is a crucial intermediate in the synthesis of various pharmaceutical compounds guidechem.commolkem.com. Its most prominent use is in the production of Adapalene, a third-generation retinoid used in dermatology molkem.comguidechem.com. While many documented syntheses utilize the methyl ester (Methyl 6-bromo-2-naphthoate), the synthetic methodology is directly applicable to the tert-butyl ester, which serves a specific and important role as a protecting group.

The core synthetic strategy involves a metal-catalyzed cross-coupling reaction, such as the Negishi or Suzuki coupling, to form a new carbon-carbon bond at the bromine's position newdrugapprovals.orggoogle.com. In the Negishi coupling for Adapalene synthesis, an organozinc reagent derived from 2-(1-adamantyl)-4-bromoanisole is coupled with the 6-bromo-2-naphthoate ester in the presence of a nickel or palladium catalyst google.comepo.org. This step links the two main fragments of the final drug molecule.

The final step in the synthesis is the hydrolysis of the ester to yield the free carboxylic acid, which is the active form of Adapalene. This is where the choice of ester becomes critical.

Methyl Ester: Typically hydrolyzed under basic conditions (saponification), for example, using sodium hydroxide (B78521) epo.org.

This methodological difference highlights the utility of this compound as a specialized intermediate for complex pharmaceutical syntheses where precise control over reactive groups is necessary.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 6-bromo-2-naphthoic acid, recorded in the solid phase, exhibits several key absorption bands that are anticipated in tert-butyl 6-bromo-2-naphthoate. researchgate.net A prominent feature in the spectrum of the ester would be the strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group, typically observed in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to appear in the 1300-1000 cm⁻¹ range.

The aromatic C-H stretching vibrations of the naphthalene (B1677914) ring are predicted to occur above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring system will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. The characteristic vibrations of the tert-butyl group, including C-H stretching and bending modes, would also be present. For instance, the FT-IR spectrum of 2-bromo-2-methylpropane (B165281) shows C-H stretching vibrations around 2860-2975 cm⁻¹ and C-H bending vibrations at approximately 1370-1480 cm⁻¹. docbrown.info

A detailed assignment of the principal vibrational modes for the closely related 6-bromo-2-naphthoic acid is presented in the table below, which serves as a strong foundation for interpreting the spectrum of its tert-butyl ester.

| Frequency (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretching |

| ~1700 | C=O Stretching (Carboxylic Acid) |

| ~1600-1450 | Aromatic C=C Stretching |

| ~1300 | C-O Stretching / O-H Bending |

| ~900 | Out-of-plane C-H Bending |

| ~550 | C-Br Stretching |

Note: This data is for 6-bromo-2-naphthoic acid and serves as a reference for this compound.

Raman Spectroscopy Investigations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Similar to the FT-IR data, experimental Raman spectra for this compound are not prevalent in the literature. However, the FT-Raman spectrum of 6-bromo-2-naphthoic acid has been recorded and analyzed. nih.govresearchgate.net

The key features in the Raman spectrum of 6-bromo-2-naphthoic acid that are relevant to its tert-butyl ester derivative include the prominent bands for the aromatic ring vibrations. researchgate.net The symmetric C=C stretching vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum. The C-Br stretching vibration will also be observable. The C=O stretching of the ester group in this compound would also be present, though typically weaker in Raman than in IR. The symmetric vibrations of the tert-butyl group are also expected to be visible. For example, the Raman spectrum of 2-bromo-2-methylpropane shows characteristic bands for the tert-butyl group. chemicalbook.com

Correlation of Experimental and Calculated Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed. nih.govresearchgate.net These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental FT-IR and Raman spectra. A study on 6-bromo-2-naphthoic acid utilized DFT calculations with the B3LYP method and 6-311+G** basis set to evaluate the fundamental vibrational frequencies. nih.govresearchgate.net

The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations inherent in the theoretical models. This correlation allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. For this compound, a similar computational approach would be invaluable for a precise structural elucidation based on its vibrational spectra. The study on 6-bromo-2-naphthoic acid demonstrated good agreement between the experimental and scaled theoretical frequencies, providing a reliable assignment of the vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be deduced.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the protons of the tert-butyl group.

The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. Therefore, they are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3-1.6 ppm. The exact chemical shift will be influenced by the deshielding effect of the adjacent ester oxygen. For instance, the tert-butyl protons in 2-bromo-2-methylpropane appear at 1.80 ppm. docbrown.info

The aromatic region of the spectrum will be more complex, showing signals for the six protons on the substituted naphthalene ring. These protons are not equivalent and will exhibit spin-spin coupling with their neighbors, leading to a series of doublets and multiplets. Based on the substitution pattern, specific chemical shifts and coupling patterns can be predicted. The proton on the carbon between the two aromatic rings (H-1) is typically the most deshielded. The protons on the same ring as the ester group will also be significantly deshielded.

A predicted ¹H NMR data table for this compound is provided below, based on the analysis of related structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-1 |

| ~8.0 | d | 1H | H-5 |

| ~7.9 | d | 1H | H-4 |

| ~7.8 | dd | 1H | H-7 |

| ~7.7 | d | 1H | H-3 |

| ~7.6 | d | 1H | H-8 |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Note: This is a predicted data table based on known chemical shift values of similar structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 15 distinct carbon signals are expected, corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group.

The carbonyl carbon of the ester group will appear as a singlet in the downfield region, typically around 165-175 ppm. The carbons of the naphthalene ring will resonate in the aromatic region (approximately 120-140 ppm), with their specific chemical shifts influenced by the electron-withdrawing effects of the bromo and ester substituents. The carbon atom attached to the bromine (C-6) will have its chemical shift influenced by the heavy atom effect.

The quaternary carbon of the tert-butyl group is expected around 80-85 ppm, while the three equivalent methyl carbons will appear as a single peak in the upfield region, typically around 28-30 ppm. For example, in 2-bromo-2-methylpropane, the quaternary carbon appears at 62.5 ppm and the methyl carbons at 36.4 ppm. docbrown.info

A predicted ¹³C NMR data table for this compound is presented below.

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O |

| ~138 | C-2 |

| ~135 | C-4a |

| ~133 | C-8a |

| ~131 | C-6 |

| ~130 | C-5 |

| ~129 | C-4 |

| ~128 | C-7 |

| ~127 | C-1 |

| ~125 | C-8 |

| ~124 | C-3 |

| ~82 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

Note: This is a predicted data table based on known chemical shift values of similar structures.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons on the naphthalene core, confirming their relative positions. For instance, the proton at C-1 would show a cross-peak with the proton at C-3, and the C-7 proton would correlate with the C-8 proton, helping to piece together the spin systems within the rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (a one-bond correlation, ¹JCH). youtube.com This is crucial for assigning the signals in the ¹³C NMR spectrum. Each aromatic C-H group, along with the methyl and quaternary carbons of the tert-butyl group, would generate a distinct cross-peak, directly linking the known proton chemical shifts to their corresponding carbon atoms. youtube.com

Electronic Absorption and Emission Spectroscopy

The electronic behavior of the molecule is probed using UV-Vis and fluorescence spectroscopy, which provides insights into the π-conjugated system of the naphthalene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

The UV-Vis spectrum of compounds related to this compound is defined by electronic transitions within the naphthalene chromophore. A related compound, 6-bromo-2-naphthol (B32079), shows distinct absorption bands. nsf.gov The presence of the bromo and ester functional groups modifies the electronic structure, influencing the absorption maxima (λmax).

Table 1: Representative UV-Vis Absorption Data for a Related Naphthalene Structure

| Compound | Solvent | Absorption Maxima (λmax) |

| 6-Bromo-2-naphthol | Methanol (B129727) | Not specified, but spectrum provided |

Data derived from studies on structurally similar compounds to illustrate expected spectral regions. nsf.gov

Fluorescence Spectroscopy and Solvatochromic Behavior

Naphthalene derivatives are often fluorescent, emitting light upon excitation. The characteristics of this emission, such as wavelength and intensity, can be highly dependent on the solvent's polarity, a property known as solvatochromism. The bromine atom can influence the fluorescence properties via the "heavy-atom effect," which may enhance intersystem crossing and reduce fluorescence quantum yield.

Research on 6-bromo-2-naphthol, a precursor, has explored its excited-state properties, determining its excited-state pKa, which is a measure of its acidity upon photoexcitation. nsf.gov Such studies indicate that the electronic distribution in the excited state is different from the ground state, which is the basis for solvatochromic shifts. While specific data for the title compound is not detailed, the behavior of related structures suggests that it would exhibit fluorescence sensitive to its environment.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for confirming the molecular weight, determining the elemental formula, and assessing the purity of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to validate its elemental composition. For this compound (C₁₅H₁₅BrO₂), the theoretical monoisotopic mass can be calculated and compared against the experimental value. The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which appear as two peaks of nearly equal intensity separated by approximately 2 Da.

Table 2: Predicted HRMS Data for a Structurally Analogous Compound

| Compound | Formula | Adduct | Predicted m/z |

| tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate | C₁₁H₁₈BrNO₂ | [M+H]⁺ | 276.05938 |

| [M+Na]⁺ | 298.04132 |

This data for a different brominated tert-butyl ester illustrates the type of information obtained from HRMS analysis. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to analyze sample purity and identify volatile side-products or residual starting materials. The sample is vaporized and passed through a GC column, where components are separated based on their boiling points and chemical properties. As each component elutes, it is ionized and fragmented in the mass spectrometer, generating a unique mass spectrum that acts as a molecular fingerprint. This technique is highly effective for verifying the identity of the main product and quantifying impurities. The purity of the related methyl 6-bromo-2-naphthoate has been confirmed using GC analysis. avantorsciences.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

There is no specific, published research available that details the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of complex mixtures containing this compound. While LC-MS is a powerful technique for separating and identifying components in a mixture, the specific fragmentation patterns, retention times, and ionization behavior of this particular compound have not been documented in scientific literature.

In a hypothetical LC-MS analysis, one would expect the mass spectrum to show a molecular ion peak corresponding to its molecular weight (306.04 g/mol for the ⁷⁹Br isotope and 308.04 g/mol for the ⁸¹Br isotope, in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the tert-butyl group (a loss of 57 Da) and potentially the bromine atom. However, without experimental data, this remains speculative.

Table 1: Hypothetical LC-MS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₅H₁₅BrO₂ |

| Molecular Weight | 307.18 g/mol |

| Expected [M+H]⁺ (⁷⁹Br) | 307.03 |

| Expected [M+H]⁺ (⁸¹Br) | 309.03 |

| Major Fragment Ion | [M-C₄H₉]⁺ |

This table is generated for illustrative purposes based on chemical principles and does not represent published experimental data.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and scientific literature reveals no published X-ray crystal structure for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information on bond lengths, bond angles, and intermolecular interactions, such as pi-stacking, which are influenced by the bulky tert-butyl group and the bromine atom.

The lack of a determined crystal structure means that key solid-state properties, including its crystal system, space group, and unit cell dimensions, remain unknown. While the structures of related naphthalene derivatives have been studied, these cannot be used to accurately describe this compound.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Determined |

| Space Group | Not Determined |

| Unit Cell Dimensions | Not Determined |

| Density (calculated) | Not Determined |

This table indicates the absence of available crystallographic data.

Theoretical and Computational Chemistry Investigations

Studies on Intermolecular Interactions and Solvation Effects (e.g., Deprotonation in Various Solvents)

Theoretical and computational chemistry provides a powerful lens for investigating the behavior of molecules at the atomic level. For a compound like tert-butyl 6-bromo-2-naphthoate, computational studies can elucidate the intricate dance of intermolecular interactions and the profound influence of solvents on its properties and reactivity. While specific computational research on this compound is not extensively available in public literature, we can explore the principles of such investigations by examining theoretical studies on analogous aromatic and bromo-substituted compounds. These studies reveal the methodologies used to understand phenomena like deprotonation and solvation.

At its core, the interaction of a solute molecule with its surrounding solvent is a complex interplay of electrostatic forces, van der Waals interactions, and in some cases, hydrogen bonding. The nature and strength of these interactions can significantly alter the molecule's conformation, electronic structure, and chemical reactivity. For instance, the deprotonation of a related carboxylic acid is a process highly sensitive to the solvent environment. The stability of the resulting anion is a key factor, and this stability is directly influenced by how well the solvent can solvate, or stabilize, the charged species.

Computational models offer a systematic way to dissect these interactions. Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the electronic structure, geometry, and energetic properties of the solute molecule both in the gas phase and in solution. nih.gov To account for the solvent's effect, two primary approaches are used: implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and often provides a good first approximation of the bulk solvent effects on the solute's properties. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute in the quantum mechanical calculation. This approach, often part of a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, allows for the study of specific solute-solvent interactions, such as hydrogen bonding, with much higher accuracy, though at a greater computational cost. nih.gov

Detailed Research Findings from Analogous Systems

For example, computational studies on simple aromatic carboxylic acids have successfully determined their structures, relative energies, and electric dipole moments. nih.gov These calculations help in identifying the most stable conformers in different environments. When considering deprotonation, the acidity of a compound can be theoretically predicted by calculating the Gibbs free energy change of the deprotonation reaction in different solvents. The solvent's ability to stabilize the resulting anion is crucial. Polar protic solvents, like water, are generally effective at solvating ions through hydrogen bonding, whereas aprotic polar solvents, like DMSO, stabilize ions through dipole-dipole interactions.

The influence of a bromine substituent, such as the one in this compound, is also a subject of computational investigation. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. Furthermore, its electron-withdrawing nature can affect the acidity of nearby protons.

A theoretical analysis of a brominated two-photon fluorescent dye (NAPBr) highlighted the role of the solvent in dictating its photophysical properties. arxiv.org By calculating properties in different solvents, researchers can understand how the solvent environment modulates the electronic transitions and ultimately the fluorescence of the molecule.

The following interactive tables showcase the type of data that would be generated from computational studies on the intermolecular interactions and solvation of a molecule like this compound, based on findings for analogous compounds.

Table 1: Illustrative Calculated Dipole Moments in Various Solvents

This table demonstrates how the calculated dipole moment of a molecule can change with the polarity of the solvent, reflecting the electronic redistribution in response to the solvent's electric field.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 2.50 |

| Toluene | 2.38 | 3.15 |

| Dichloromethane | 8.93 | 4.20 |

| Acetonitrile | 37.5 | 5.50 |

| Water | 78.4 | 6.10 |

Table 2: Example of Calculated Relative Energies for Deprotonation

This table illustrates the calculated relative Gibbs free energy (ΔG) for the deprotonation of a hypothetical related carboxylic acid in different solvents. A more negative value indicates a more favorable deprotonation process in that solvent.

| Solvent | Solvent Type | Relative ΔG of Deprotonation (kcal/mol) |

| Gas Phase | - | 320.0 |

| n-Hexane | Non-polar | 50.5 |

| Dichloromethane | Aprotic Polar | 25.3 |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | 10.1 |

| Water | Protic Polar | 5.2 |

These tables, while illustrative, are based on the principles and results from computational studies on related molecular systems. conicet.gov.arresearchgate.net They underscore the capability of theoretical chemistry to provide a detailed, quantitative understanding of how intermolecular forces and solvation govern the behavior of chemical compounds.

Future Research Directions and Perspectives for Tert Butyl 6 Bromo 2 Naphthoate

Development of Novel and Efficient Synthetic Methodologies

The synthesis of tert-butyl 6-bromo-2-naphthoate is not extensively detailed in current literature, presenting an immediate opportunity for research. Future work could focus on optimizing existing methods and developing novel synthetic routes that are both efficient and scalable.

One primary area of investigation would be the direct esterification of 6-bromo-2-naphthoic acid with tert-butanol (B103910) or isobutylene (B52900). nbinno.comarkat-usa.org Research could explore various catalytic systems, including acid catalysts and coupling agents, to improve yields and reaction conditions. A key challenge to overcome is the steric hindrance posed by the bulky tert-butyl group, which can make esterification difficult.

Furthermore, exploring milder reaction conditions, such as those avoiding high temperatures or harsh acids, would be beneficial for improving the sustainability of the synthesis. This could involve the use of enzymatic catalysis or flow chemistry techniques, which offer precise control over reaction parameters.

Exploration of Unconventional Reactivity Profiles

The interplay between the electron-withdrawing bromo substituent and the sterically demanding tert-butyl ester on the naphthalene (B1677914) ring system offers a rich landscape for exploring unconventional reactivity.

Future research could investigate the selective functionalization of the naphthalene core. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. A systematic study of these reactions would provide access to a diverse library of 6-substituted-2-naphthoate esters with potential applications in materials science and medicinal chemistry.

The influence of the bulky tert-butyl group on the regioselectivity of electrophilic aromatic substitution reactions on the naphthalene ring is another area ripe for investigation. It would be valuable to determine how this group directs incoming electrophiles and whether it can be used to achieve substitution patterns that are otherwise difficult to obtain.

Additionally, the reactivity of the ester group itself warrants exploration. While tert-butyl esters are generally stable, their cleavage under specific acidic or thermal conditions could be exploited for the controlled release of 6-bromo-2-naphthoic acid or for the in-situ generation of other functional groups.

Identification of New Applications in Emerging Technologies

While the direct applications of this compound have yet to be established, the known applications of its parent compound, 6-bromo-2-naphthoic acid, provide a strong starting point for future research. 6-Bromo-2-naphthoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and has found use in the photovoltaic industry. nbinno.com

Consequently, future research could focus on synthesizing derivatives of this compound for evaluation in several high-tech areas:

Organic Electronics: The naphthalene core is a well-known chromophore, and by modifying the 6-position, it may be possible to tune the electronic and photophysical properties of the molecule. This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, aromatic structure of the naphthalene ring, combined with the potential for introducing various substituents at the 6-position, makes this class of compounds interesting candidates for the design of novel liquid crystalline materials.